NO2A-Azide (trihydrochloride)

PET imaging pHLIP peptide tumor acidosis

NO2A-Azide (trihydrochloride), CAS 2435782-92-4, is a macrocyclic bifunctional chelator (BFC) possessing the 1,4,7-triazacyclononane scaffold with two pendant acetic acid arms and a single azide-terminated propylacetamide linker, defining it structurally as a diacetic acid (NO2A) rather than triacetic acid (NOTA) derivative. The molecular formula is C₁₅H₃₀Cl₃N₇O₅ (MW 494.80), with the trihydrochloride salt form ensuring full protonation of the three ring-nitrogen atoms and conferring ready solubility in aqueous buffers across pH 4–7 without supplemental acidification.

Molecular Formula C15H30Cl3N7O5
Molecular Weight 494.8 g/mol
Cat. No. B12371751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNO2A-Azide (trihydrochloride)
Molecular FormulaC15H30Cl3N7O5
Molecular Weight494.8 g/mol
Structural Identifiers
SMILESC1CN(CCN(CCN1CC(=O)NCCCN=[N+]=[N-])CC(=O)O)CC(=O)O.Cl.Cl.Cl
InChIInChI=1S/C15H27N7O5.3ClH/c16-19-18-3-1-2-17-13(23)10-20-4-6-21(11-14(24)25)8-9-22(7-5-20)12-15(26)27;;;/h1-12H2,(H,17,23)(H,24,25)(H,26,27);3*1H
InChIKeyXRNJFELVPDEOEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NO2A-Azide (trihydrochloride) CAS 2435782-92-4: Procurement-Grade Neutral-Charge NOTA-Derived Bifunctional Chelator for Preclinical Radiopharmaceutical Construction


NO2A-Azide (trihydrochloride), CAS 2435782-92-4, is a macrocyclic bifunctional chelator (BFC) possessing the 1,4,7-triazacyclononane scaffold with two pendant acetic acid arms and a single azide-terminated propylacetamide linker, defining it structurally as a diacetic acid (NO2A) rather than triacetic acid (NOTA) derivative . The molecular formula is C₁₅H₃₀Cl₃N₇O₅ (MW 494.80), with the trihydrochloride salt form ensuring full protonation of the three ring-nitrogen atoms and conferring ready solubility in aqueous buffers across pH 4–7 without supplemental acidification . Its primary design purpose is tumor pretargeting: the pendant azide enables strain-promoted azide-alkyne cycloaddition (SPAAC) or copper-catalyzed click chemistry (CuAAC) with alkyne/cyclooctyne-modified targeting vectors , after which the NO2A cavity binds radiometals—⁶⁴Cu (t₁/₂ = 12.7 h), ⁶⁸Ga (t₁/₂ = 68 min), or ¹⁸F-AlF—for PET imaging [1]. The defining physicochemical feature is that NO2A forms an overall neutral complex with Cu²⁺ and AlF²⁺, in direct contrast to the monoanionic complexes generated by fully-armed triacetic acid NOTA chelators, a charge difference carrying profound pharmacokinetic consequences verified in vivo [1].

Why NOTA-Azide or NODAGA-Azide Cannot Simply Substitute NO2A-Azide (trihydrochloride) in Radiopharmaceutical Workflows Without Empirical Revalidation


Substituting NO2A-Azide with a generic azide-functionalized NOTA-family chelator disrupts two critical performance parameters that are not rescued by the shared click-chemistry handle. The first is chelate-complex charge: NO2A (diacetic acid) yields an overall neutral Cu²⁺ or AlF²⁺ complex, whereas fully-armed triacetic acid NOTA produces a monoanionic complex (−1) and NODAGA (triacetic acid with a glutaric acid extension) introduces additional negative charge density [1]. In a direct matched-pair comparison using pHLIP peptides, this charge difference alone drove a 12.6-fold disparity in ⁶⁴Cu tumor uptake in the same orthotopic breast cancer model (NO2A-cysVar3: 8.21 ± 0.86 %ID/g vs. NOTA-Var3: 0.649 ± 0.091 %ID/g at 4 h p.i.) [1]. The second is radiochemical purity: during ⁶⁸Ga labeling of bombesin analogue AMBA, NO2A produced a coordination isomer byproduct detected by UHPLC, whereas NODAGA-AMBA did not, demonstrating that the NO2A scaffold introduces stereochemical complexity absent in the glutaric acid-extended chelator [2]. Generic substitution therefore simultaneously risks pharmacokinetic failure and radiochemical impurity artifacts that cannot be predicted from the shared NOTA ring architecture alone.

NO2A-Azide (trihydrochloride) Quantitative Differentiation Evidence: Head-to-Head, Cross-Study, and Class-Level Comparator Data for Informed Procurement


Neutral-Complex Charge Design Drives 12.6-Fold Higher ⁶⁴Cu Tumor Uptake Versus Anionic NOTA in Orthotopic Breast Cancer PET Imaging

In a direct matched-pair comparison within the same study, NO2A-cyspHLIP and NOTA-pHLIP constructs were radiolabeled with ⁶⁴Cu or ¹⁸F-AlF and evaluated in 4T1 orthotopic breast tumor-bearing BALB/c mice [1]. For ⁶⁴Cu-labeled constructs at 4 h post-injection, NO2A-cysVar3 achieved a tumor uptake of 8.21 ± 0.86 %ID/g, while the NOTA counterpart (NOTA-Var3) reached only 0.649 ± 0.091 %ID/g—a 12.6-fold difference [1]. For ¹⁸F-AlF isotopes, NO2A-cysVar3 produced 10.6 ± 2.26 %ID/g versus NOTA-Var3 at 0.923 ± 0.119 %ID/g (11.5-fold) [1]. At 24 h p.i., ⁶⁴Cu-NO2A-cysVar3 retention was 19.2 ± 1.8 %ID/g [1]. The mechanistic basis was attributed to chelate charge: NO2A complexes are neutral, preserving the positive N-terminal charge of pHLIP peptides required for membrane insertion; NOTA complexes introduce a −1 charge that impairs membrane interaction and shortens blood half-life [1]. Biophysical experiments confirmed that NOTA constructs adopt unfavorable conformations at the membrane surface at both physiological and low pH compared to NO2A constructs [1].

PET imaging pHLIP peptide tumor acidosis copper-64 chelate charge

NO2A Produces a Coordination Isomer Byproduct During ⁶⁸Ga Labeling, Whereas NODAGA Yields a Single Radiochemical Species

In a systematic comparison of DO3A-, NO2A-, and NODAGA-AMBA (bombesin analogue) conjugation and ⁶⁸Ga radiolabeling using solid-phase peptide synthesis, UHPLC-ESI-MS analysis revealed that preparation of NO2A-AMBA produced a byproduct detected by HPLC that was absent in the NODAGA-AMBA analogue [1]. Detailed mass-spectrometric analysis confirmed that the byproduct shared the same mass-to-charge ratio as the expected product, consistent with the formation of a coordination isomer—a stereochemical variant arising from different nitrogen/oxygen donor atom coordination geometry around the Ga³⁺ center [1]. NODAGA-AMBA exhibited the highest radiochemical reactivity among the three chelators compared, with no detectable isomer formation [1]. All three precursors were available in high yields suitable for routine production, but the isomer issue with NO2A-AMBA necessitates additional HPLC purification steps not required for NODAGA-AMBA [1].

gallium-68 coordination isomer radiochemical purity bombesin chelator comparison

3.5-Fold Lower Hepatic Accumulation of ⁶⁴Cu-NO2A-Peptide Versus ⁶⁴Cu-DO3A-Peptide in EGFR-2 Breast Cancer Model

In a direct comparison of three chelator scaffolds conjugated to the same KCCYSL peptide targeting EGFR-2, ⁶⁴Cu-NO2A-GSG-KCCYSL exhibited a liver uptake of 0.48 ± 0.05 %ID/g at 2 h post-injection, compared to 1.68 ± 0.42 %ID/g for ⁶⁴Cu-DO3A-GSG-KCCYSL—a 3.5-fold difference indicating substantially lower hepatic retention [1]. The corresponding tumor uptake values at 1 h were 0.52 ± 0.04 %ID/g (NO2A), 0.73 ± 0.15 %ID/g (DO3A), and 0.64 ± 0.08 %ID/g (CB-TE2A) [1]. The radiolabeled peptides exhibited comparable in vitro target binding affinity (IC₅₀: NO2A 44.2 ± 6.6 nM, DO3A 42.0 ± 10.2 nM, CB-TE2A 31 ± 7.9 nM), and all were stable in serum [1]. The lower liver accumulation of the NO2A conjugate suggests faster hepatic clearance and potentially improved tumor-to-liver contrast ratios for abdominal imaging applications [1].

liver clearance DO3A EGFR-2 biodistribution copper-64

64Cu-NO2A-Bioconjugates Demonstrate Sustained In Vivo Complex Stability with High-Contrast PET Imaging at 18 Hours in Prostate Cancer Model

In a preclinical evaluation of ⁶⁴Cu-NO2A-(X)-BBN(7-14)NH₂ conjugates (where X = varying pharmacokinetic modifier linkers), competitive binding assays in PC-3 prostate cancer cells confirmed high receptor-binding affinity for both non-metallated and natCu-metallated NO2A-BBN conjugates [1]. Biodistribution studies at 1, 4, and 24 h post-injection demonstrated very high uptake and retention of tracer in GRPr-positive tissue with minimal accumulation and retention in non-target tissues [1]. Whole-body maximum intensity microPET/CT images at 18 h p.i. revealed clearly visible xenografted tumors with high contrast, confirming that the NO2A chelator sufficiently stabilizes copper(II) radiometal under in vivo conditions over a timeframe exceeding three ⁶⁴Cu half-lives [1]. The study concluded that NO2A conjugates produce images suitable for clinical translation of prostate cancer diagnostics [1]. Tumor-to-background ratios in a related study using NO2A-BBN antagonists were reported as very high across all conjugates tested in PC-3 xenografts [1].

in vivo stability prostate cancer GRPr bombesin microPET

Trihydrochloride Salt Form Enables Direct Aqueous Reconstitution Without pH Adjustment, Differentiating from Free-Base and Ester-Protected Chelator Precursors

NO2A-Azide (trihydrochloride), CAS 2435782-92-4, is supplied as the fully deprotected trihydrochloride salt (C₁₅H₃₀Cl₃N₇O₅, MW 494.80) . The three equivalents of HCl ensure protonation of the three tertiary amines within the 1,4,7-triazacyclononane ring, enabling direct dissolution in aqueous buffers (pH 4–7), water, or DMSO without requiring pH adjustment with external acid . This contrasts with the free-base form of the chelator (CAS 2125661-92-7, C₁₅H₂₇N₇O₅, MW ~385.4) which may require acidification for dissolution, and with tert-butyl ester-protected precursors (e.g., NO2A-Butyne-bis(t-Butyl ester)) that require a deprotection step (TFA cleavage) prior to use and are insoluble in aqueous media . Commercial sources specify purity ≥98% and storage at −20°C as powder (stable 3 years) or −80°C in solution (6 months) . The ready-to-use aqueous solubility is critical for one-pot click-radiolabeling workflows where sequential addition of chelator, alkyne-biomolecule, and radiometal must proceed without intermediate lyophilization or solvent exchange steps .

salt form aqueous solubility formulation trihydrochloride radiopharmacy

NO2A-Azide (trihydrochloride) Procurement-Relevant Application Scenarios Derived from Quantitative Differentiation Evidence


Tumor Pretargeting via SPAAC Click Chemistry with TCO-Modified Antibodies Followed by ⁶⁴Cu or ⁶⁸Ga Radiolabeling

The combination of an azide click handle and a neutral-charge NO2A scaffold makes this compound particularly suited for two-step pretargeting protocols. In the first step, a trans-cyclooctene (TCO)-modified tumor-targeting antibody is administered and allowed to accumulate at the tumor (24–72 h). In the second step, NO2A-Azide is reacted with the TCO-antibody via strain-promoted azide-alkyne cycloaddition (SPAAC), followed by ⁶⁴Cu or ⁶⁸Ga complexation. The neutral charge of the resulting NO2A-metal complex avoids the electrostatic repulsion with the glycocalyx that anionic NOTA complexes encounter, as demonstrated by the 12.6-fold higher tumor uptake of neutral NO2A-pHLIP versus anionic NOTA-pHLIP constructs [1]. This application leverages both the bioorthogonal reactivity of the azide group and the pharmacokinetic advantage of the diacetic acid scaffold over triacetic acid alternatives.

One-Pot ⁶⁴Cu Radiolabeling of Alkyne-Functionalized Peptides for High-Contrast GRPr-Targeted Prostate Cancer PET

For single-step radiolabeling workflows, NO2A-Azide can be pre-conjugated to alkyne-modified bombesin (BBN) peptide analogues via CuAAC click chemistry, then directly radiolabeled with ⁶⁴Cu under mild aqueous conditions. The resulting ⁶⁴Cu-NO2A-BBN conjugates produced high-contrast microPET images of prostate tumor xenografts at 18 h post-injection, with tumor visualization maintained beyond three ⁶⁴Cu half-lives, confirming that transchelation by serum proteins does not degrade image quality within the clinically relevant imaging window [2]. The commercially available trihydrochloride salt form enables direct reconstitution in aqueous buffer without acid handling, making this workflow compatible with automated radiopharmacy synthesis modules .

Dual-Isotope Comparative PET Studies (⁶⁴Cu vs ¹⁸F) Exploiting the Neutral Chelate Charge for pHLIP-Based Tumor Acidosis Imaging

The NO2A scaffold's ability to form neutral complexes with both Cu²⁺ (⁶⁴Cu) and AlF²⁺ (¹⁸F-AlF) enables direct head-to-head comparison of the same targeting vector labeled with two different PET isotopes without confounding chelate-charge effects on pharmacokinetics. In the pHLIP peptide system, both ⁶⁴Cu-NO2A-cysVar3 (8.21 ± 0.86 %ID/g) and ¹⁸F-AlF-NO2A-cysVar3 (10.6 ± 2.26 %ID/g) produced high tumor uptake at 4 h p.i., with the ⁶⁴Cu version enabling delayed 24 h imaging (19.2 ± 1.8 %ID/g) that is not feasible with the 110-min half-life of ¹⁸F [1]. This dual-isotope capability is directly attributable to the NO2A scaffold's coordination geometry accommodating both metal ions without altering net charge, a property not shared by triacetic acid NOTA which introduces an anionic charge for both metals [1].

Abdominal and Hepatic Tumor PET Imaging Requiring Minimal Liver Background Signal

For imaging applications where low liver uptake is critical—such as hepatocellular carcinoma, liver metastases, or pancreatic tumors—the NO2A scaffold's 3.5-fold lower hepatic accumulation versus DO3A (0.48 ± 0.05 vs. 1.68 ± 0.42 %ID/g at 2 h) provides a measurable advantage in tumor-to-liver contrast [3]. This application requires that the targeting vector itself does not undergo extensive hepatic metabolism; however, the chelator scaffold contribution to liver retention is independently significant, as demonstrated across multiple peptide systems [3]. The ability to conjugate NO2A-Azide to targeting peptides via the azide click handle without introducing additional charged linkers further preserves the favorable hepatic clearance profile of the native chelator.

Quote Request

Request a Quote for NO2A-Azide (trihydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.